molecular formula C20H18F3N3O3 B2993801 2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-09-0

2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2993801
CAS No.: 2034618-09-0
M. Wt: 405.377
InChI Key: QUMOWMDVFSIHNR-UHFFFAOYSA-N
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Description

2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates several privileged motifs, including a piperidine ring, phenoxy linkage, and isonicotinonitrile core, which are commonly found in bioactive molecules . The compound features a trifluoromethyl ( -CF3 ) group , a key substituent in modern drug design known to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through its strong electron-withdrawing nature and contribution to hydrophobic interactions . This combination of features makes it a valuable chemical tool for researchers. Its primary research applications include serving as a building block in the synthesis of more complex molecules for high-throughput screening and as a potential pharmacophore in the development of novel therapeutic agents. The presence of the isonicotinonitrile and piperidine groups suggests potential for targeting enzymes or receptors, positioning this compound as a candidate for hit-to-lead optimization campaigns in early-stage drug discovery . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

IUPAC Name

2-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c21-20(22,23)15-3-1-4-16(10-15)28-13-19(27)26-8-2-5-17(12-26)29-18-9-14(11-24)6-7-25-18/h1,3-4,6-7,9-10,17H,2,5,8,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMOWMDVFSIHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC(=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps. A common method includes the reaction of 3-(Trifluoromethyl)phenol with 2-bromoacetylpyridine under basic conditions to form 2-(3-(Trifluoromethyl)phenoxy)acetylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 1-(3-hydroxypiperidin-1-yl)isonicotinonitrile, facilitated by a strong base like sodium hydride, resulting in the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis is often optimized to improve yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and can enhance the overall efficiency and safety of the process. Additionally, solvent optimization and purification techniques, such as crystallization and chromatography, are crucial steps in the industrial preparation.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes a variety of chemical reactions, primarily involving its functional groups.

  • Oxidation: The trifluoromethyl and isonicotinonitrile groups are stable under oxidizing conditions, making selective oxidation of other moieties feasible.

  • Reduction: Reduction reactions can selectively target the carbonyl group in the piperidinyl ether linkage.

  • Substitution: Nucleophilic substitution reactions can occur at the acetyl and piperidinyl positions under appropriate conditions.

Common Reagents and Conditions

Reagents such as sodium hydride, lithium aluminum hydride, and various oxidizing agents (e.g., potassium permanganate) are commonly used. Conditions like elevated temperatures and the presence of inert atmospheres (e.g., nitrogen or argon) are often employed to ensure reaction efficiency and safety.

Major Products

The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substitution products that maintain the core structure of the compound while introducing new functional groups.

Scientific Research Applications

2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several important applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

  • Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for its potential as a lead compound in drug development, targeting specific enzymes or receptors.

  • Industry: Applied in the synthesis of materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The compound's mechanism of action varies depending on its application:

  • Molecular Targets: It can interact with specific proteins or enzymes, inhibiting their activity or altering their function.

  • Pathways Involved: In biological systems, it might modulate signaling pathways, such as inflammatory or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Acetyl Scaffolds

The compound shares structural homology with CP-865520 and CP-775146 (), which also contain a piperidine ring linked to an acetyl group. Key differences include:

Compound Substituents on Piperidine Functional Groups Molecular Weight Reported Activity
Target Compound 3-(Trifluoromethyl)phenoxy acetyl Iso nicotinonitrile ~470 (estimated) Not explicitly stated
CP-865520 (DTXSID4044032) 4-(Trifluoromethoxy)phenyl acetyl Sodium carboxylate N/A GPCR modulation (5-day study)
CP-775146 (DTXSID9044033) 4-Isopropylphenyl acetyl Sodium carboxylate 423.54 Anti-inflammatory/metabolic studies
  • Key Observations: The trifluoromethylphenoxy group in the target compound may enhance receptor binding compared to CP-775146’s isopropylphenyl group due to stronger electron-withdrawing effects .

Pharmacological Profiles of Related GPCR Modulators

lists GPCR ligands like SR140333 and SR142801, which share piperidine and trifluoromethylphenyl motifs. For example:

  • SR140333 : Contains a dichlorophenyl and isopropoxyphenylacetyl group, targeting neurokinin receptors .
  • Target Compound: The isonicotinonitrile group may shift selectivity toward kinases or other enzymes, unlike SR140333’s focus on peptide receptors.

Comparison with Kinase Inhibitors

Sorafenib tosylate () and the target compound both incorporate trifluoromethylphenyl groups. However:

  • Sorafenib : Utilizes a urea linkage and pyridinecarboxamide for kinase (e.g., Raf, VEGF) inhibition.
  • Target Compound: The piperidine-isonicotinonitrile scaffold may target distinct kinases or alternate pathways, leveraging nitrile’s electrophilic properties for covalent binding .

Fungicidal and Cytoskeletal Inhibitors

highlights piperidine-containing fungicides like oxathiapiprolin (G.5.1), which inhibits oxysterol-binding proteins. The target compound’s acetyl-piperidine structure could similarly disrupt lipid biosynthesis but lacks the pyrazole or quinoline moieties seen in fungicides, suggesting divergent mechanisms .

Biological Activity

Overview of Biological Activity

The compound is a complex organic molecule that likely possesses various biological activities due to its structural components. Compounds with similar structures often interact with biological targets such as enzymes, receptors, and ion channels, leading to potential therapeutic effects.

Potential Biological Activities

  • Antimicrobial Activity : Many compounds containing isonicotinonitrile moieties are studied for their antimicrobial properties. They may inhibit bacterial growth or exhibit fungicidal effects.
  • CNS Activity : The piperidine structure suggests potential central nervous system (CNS) activity. Compounds with piperidine rings are often explored for their effects on neurotransmitter systems, including dopamine and serotonin pathways, which could be relevant for treating conditions like depression or anxiety.
  • Anti-inflammatory Properties : Some derivatives of phenoxyacetic acid have shown anti-inflammatory effects in various models, indicating that the compound might also exert similar actions.
  • Anticancer Potential : Certain trifluoromethyl-containing compounds have been investigated for their anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Research Findings

Research on similar compounds has yielded various findings:

  • Structure-Activity Relationship (SAR) studies indicate that modifications in the trifluoromethyl group can significantly affect the potency and selectivity of the compound against specific biological targets.
  • In vitro Studies : Laboratory studies often demonstrate that compounds with this kind of structure can inhibit specific enzymes or receptors, which can be quantified using IC50 values (the concentration required to inhibit 50% of the target activity).

Case Studies

  • A study exploring phenoxyacetic acid derivatives showed promising results in inhibiting bacterial strains resistant to conventional antibiotics.
  • Another investigation into piperidine derivatives highlighted their potential as novel antidepressants by demonstrating significant binding affinity to serotonin receptors.

Data Table Example

Compound NameStructureBiological ActivityReference
Trifluoromethyl Phenoxy DerivativeStructureAntimicrobial, CNS activity
Isonicotinonitrile DerivativeStructureAnti-inflammatory
Piperidine-based CompoundStructureAnticancer

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